![molecular formula C12H21ClN4O8P2S B13768481 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;phosphoric acid;chloride CAS No. 635-97-2](/img/structure/B13768481.png)
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;phosphoric acid;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;phosphoric acid;chloride is a complex organic compound that plays a significant role in various biochemical processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate involves multiple steps. One common method starts with the preparation of 4-amino-2-methylpyrimidine, which is then reacted with 4-methyl-1,3-thiazole. The resulting intermediate is further phosphorylated to obtain the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction conditions such as temperature, pH, and reactant concentrations .
化学反応の分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various phosphorylated derivatives, while substitution reactions can introduce different functional groups .
科学的研究の応用
Chemistry
In chemistry, this compound is used as a reagent in various synthetic pathways. Its unique structure allows it to participate in complex reactions, making it valuable for the synthesis of other organic compounds .
Biology
In biological research, it is studied for its role in metabolic pathways. It is known to interact with various enzymes and proteins, influencing cellular processes .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in the treatment of certain metabolic disorders and is being investigated for its role in drug development .
Industry
In the industrial sector, it is used in the production of pharmaceuticals and other chemical products. Its stability and reactivity make it suitable for various manufacturing processes .
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. It binds to enzymes and proteins, modulating their activity and influencing metabolic pathways. The exact pathways involved depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
- Thiamine pyrophosphate
- Thiamine monophosphate chloride dihydrate
- Thiamine triphosphate
Uniqueness
Compared to similar compounds, 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate stands out due to its unique structure and reactivity.
特性
CAS番号 |
635-97-2 |
|---|---|
分子式 |
C12H21ClN4O8P2S |
分子量 |
478.78 g/mol |
IUPAC名 |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;phosphoric acid;chloride |
InChI |
InChI=1S/C12H17N4O4PS.ClH.H3O4P/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13;;1-5(2,3)4/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19);1H;(H3,1,2,3,4) |
InChIキー |
KMSYQNRUWRJJPL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O.OP(=O)(O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


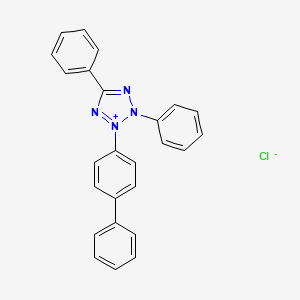
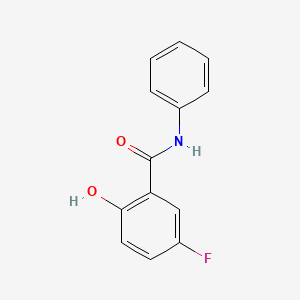
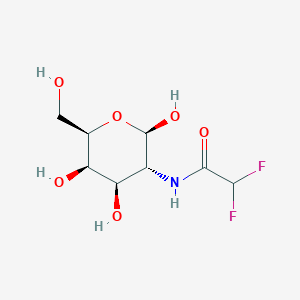




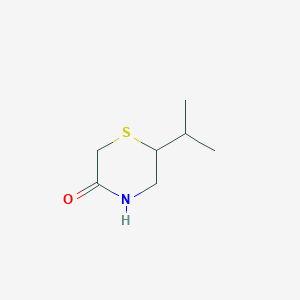

![Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B13768445.png)
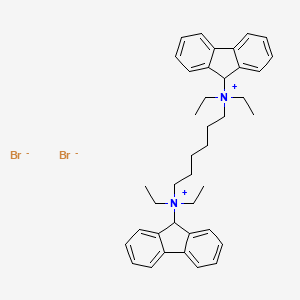
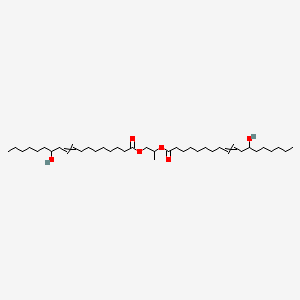
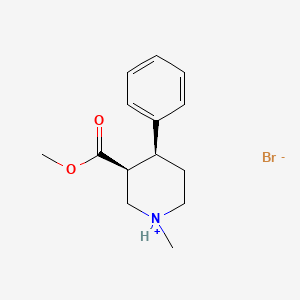
![Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine]-3,5-dicarboxylate--hydrogen iodide (1/1)](/img/structure/B13768461.png)
